Regioisomer-Dependent Lipophilicity: 5-Substituted vs. 2-Substituted 3-Methylpiperazinyl-Pyrimidines
The partitioning behavior of the 5-substituted regioisomer (LogP = 0.6685) is significantly higher than that of the 2-substituted regioisomer (XLogP3 = 0.4), representing a 67% increase in computed lipophilicity [1]. This difference is critical for predicting blood-brain barrier penetration and cellular permeability in CNS and oncology programs, where the scaffold's LogP is a key optimization parameter [2].
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.6685 |
| Comparator Or Baseline | 2-(3-methylpiperazin-1-yl)pyrimidine, XLogP3 = 0.4 |
| Quantified Difference | Delta LogP = +0.27 (approx. 67% higher) |
| Conditions | Computed via ChemSrc (target) and PubChem XLogP3 (comparator). |
Why This Matters
The higher LogP of the 5-isomer suggests superior passive membrane permeability, making it a preferred starting point for lead series requiring intracellular target engagement.
- [1] PubChem. (R)-2-(3-methylpiperazin-1-yl)pyrimidine. PubChem CID 45099694. (Accessed 2026-05-02). View Source
- [2] Shallal HM. The discovery and anticancer preclinical investigation of novel piperazinylpyrimidine derivatives designed to target the human kinome. University of the Pacific Dissertation. 2017. View Source
